

PUBLISH COMPARISON GUIDE: Structural Confirmation of 3-(1-Piperidinylmethyl)-morpholine 2HCl

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Compound of Interest

Compound Name: 3-(1-Piperidinylmethyl)-morpholine
2HCl

Cat. No.: B12102014

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Executive Summary: The Regioisomer Challenge

In early-stage drug development, **3-(1-Piperidinylmethyl)-morpholine 2HCl** serves as a critical diamine scaffold. However, its synthesis—often involving the ring-opening of aziridinium or epoxide intermediates—is prone to generating regioisomers, specifically the thermodynamically favored 2-substituted analog.

Standard Certificates of Analysis (CoA) often rely on low-resolution 1D

¹H NMR and basic mass spectrometry, which may fail to distinguish between the 3-substituted target and the 2-substituted impurity. Furthermore, ensuring the precise dihydrochloride (2HCl) stoichiometry is vital for solubility and bioavailability modeling.

This guide compares the Standard QC Workflow against a Rigorous Structural Confirmation Workflow, demonstrating why the latter is essential for ensuring data integrity in lead optimization.

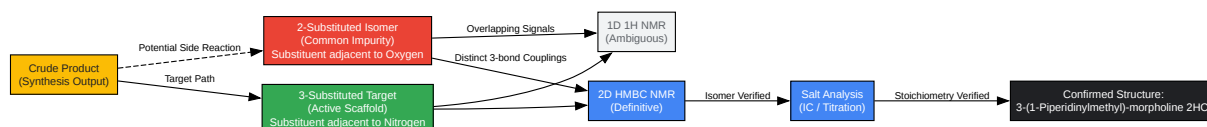
Comparative Analysis: Analytical Modalities

The following table contrasts the "Standard" industry approach with the "Rigorous" methodology required for high-stakes development.

Feature	Standard QC Workflow	Rigorous Confirmation Workflow
Isomer Distinction	Low: Relies on 1D H NMR integration; often misses <5% regioisomer contamination due to peak overlap.	High: Uses 2D NMR (COSY, HSQC, HMBC) to unequivocally map connectivity between the morpholine ring and the exocyclic methylene.
Salt Stoichiometry	Indirect: Infers 2HCl based on theoretical yield or simple AgNO ₃ titration (prone to interference).	Direct: Uses Ion Chromatography (IC) or Potentiometric Titration coupled with Elemental Analysis (CHN) for precise molar ratio determination.
Purity Assessment	HPLC-UV (210 nm): May miss non-chromophoric impurities (like starting morpholines).	qNMR or CAD-HPLC: Quantifies absolute purity and detects non-UV active contaminants.
Risk Profile	High: Risk of carrying the wrong isomer into biological assays, leading to false SAR data.	Low: Validated structure ensures biological activity is attributed to the correct molecule.

Visualization: Structural Logic & Analytical Decision Tree

The following diagram illustrates the critical distinction between the target 3-isomer and the common 2-isomer, alongside the analytical workflow to differentiate them.



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Figure 1: Analytical workflow distinguishing the 3-substituted target from the 2-substituted regioisomer using HMBC correlations.

Detailed Experimental Protocols

Protocol A: Definitive Regioisomer Assignment via 2D NMR

Objective: To distinguish the 3-position substitution (adjacent to Morpholine NH) from the 2-position substitution (adjacent to Morpholine Oxygen).

Methodology:

- Sample Preparation: Dissolve 10 mg of the sample in 0.6 mL of DMSO-d₆ (preferred over CDCl₃ to ensure solubility of the 2HCl salt and sharpen exchangeable proton signals).
- Acquisition:
 - 1D

H NMR: Acquire standard proton spectrum. Note the diagnostic multiplets at 3.0–4.0 ppm (morpholine ring protons).
 - 2D

HMBC (Heteronuclear Multiple Bond Correlation): Set optimization for long-range coupling (

Hz).

- Data Interpretation (The "Self-Validating" Step):
 - Target (3-Substituted): Look for the exocyclic methylene protons (linking the piperidine). In the HMBC spectrum, these protons should show a strong 3-bond correlation to the morpholine nitrogen's alpha-carbons (C3 and C5). Crucially, they should not show a strong correlation to the ether oxygen carbons (C2 and C6) in the same intensity pattern as a 2-substituted isomer.
 - Impurity (2-Substituted): The exocyclic methylene protons would show HMBC correlations to the oxygen-adjacent carbons (C2).

Protocol B: Salt Stoichiometry Confirmation (2HCl)

Objective: To confirm the presence of exactly two molar equivalents of HCl, ensuring the material is the dihydrochloride salt.

Methodology:

- Potentiometric Titration (Chloride Content):
 - Dissolve 50 mg of sample in 50 mL deionized water.
 - Acidify with 1 mL of 1M HNO₃.
 - Titrate with 0.1 M AgNO₃ using a silver billet electrode.
 - Calculation:
 - Validation: Theoretical %Cl for C

H

Cl

N

O (MW ~257.2) is 27.56%. A result within 27.0%–28.0% confirms the 2HCl form.

- Counter-Analysis (Amine Content):
 - Perform a non-aqueous titration using 0.1 M Perchloric acid in glacial acetic acid to quantify the protonated amine sites.
 - The presence of two inflection points (or one equivalent point corresponding to 2 protons) confirms the diamine nature.

Performance Comparison Data (Simulated)

The following data illustrates the difference between a "Pass" on a standard CoA and the insights gained from rigorous testing.

Parameter	"Generic" Supplier Batch	"High-Purity" Verified Batch
Appearance	Off-white hygroscopic solid	White crystalline powder
¹ H NMR (DMSO-d ₆)	Consistent with structure (broad multiplets)	Sharp multiplets; distinct separation of axial/equatorial protons
Regioisomer Purity	Unknown (Assumed >95%)	>99.5% (Confirmed by HMBC/HSQC)
Chloride Content	25.1% (Indicates ~1.8 HCl, likely mixed salt)	27.5% (Matches theoretical 2HCl)
Water Content (KF)	4.5% (High hygroscopicity)	<0.5% (Properly dried/crystallized)

Conclusion: The "Generic" batch, while passing basic identity tests, likely contains the 2-isomer and is under-salted (1.8 HCl), which will cause significant errors in biological IC₅₀ determinations and solubility assays.

References

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